molecular formula C21H28FN3O4S B15074054 (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide

(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide

Cat. No.: B15074054
M. Wt: 437.5 g/mol
InChI Key: UBAPBKDXKUTATP-XFVFRGDESA-N
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Description

(1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is a complex organic compound with a unique structure that includes an adamantane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide typically involves multiple steps:

    Formation of the adamantane core: The adamantane core can be synthesized through a series of cyclization reactions starting from simple hydrocarbons.

    Introduction of the carboxamide group: This step involves the reaction of the adamantane core with a suitable amine and carboxylic acid derivative under conditions that promote amide bond formation.

    Attachment of the sulfonamido group: The sulfonamido group is introduced through a sulfonation reaction, where a sulfonyl chloride reacts with an amine.

    Incorporation of the fluorophenyl group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the adamantane core, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamido and carboxamide groups, potentially leading to the formation of amines and alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Hydroxylated adamantane derivatives.

    Reduction: Amines and alcohols.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its unique structure and functional groups may allow it to interact with specific enzymes or receptors, making it a candidate for the development of new drugs.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonamido and carboxamide groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other non-covalent interactions with its targets.

Comparison with Similar Compounds

Similar Compounds

  • (1S,3R,4s,5S,7s)-4-(2-((2-chlorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
  • (1S,3R,4s,5S,7s)-4-(2-((2-bromophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide
  • (1S,3R,4s,5S,7s)-4-(2-((2-iodophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide

Uniqueness

The uniqueness of (1S,3R,4s,5S,7s)-4-(2-((2-fluorophenyl)sulfonamido)-2-methylpropanamido)adamantane-1-carboxamide lies in the presence of the fluorophenyl group. Fluorine atoms can significantly alter the electronic properties of the compound, enhancing its stability and reactivity. This makes it distinct from its chlorinated, brominated, and iodinated analogs, which may have different reactivity and biological activity profiles.

Properties

Molecular Formula

C21H28FN3O4S

Molecular Weight

437.5 g/mol

IUPAC Name

(3R,5S)-4-[[2-[(2-fluorophenyl)sulfonylamino]-2-methylpropanoyl]amino]adamantane-1-carboxamide

InChI

InChI=1S/C21H28FN3O4S/c1-20(2,25-30(28,29)16-6-4-3-5-15(16)22)19(27)24-17-13-7-12-8-14(17)11-21(9-12,10-13)18(23)26/h3-6,12-14,17,25H,7-11H2,1-2H3,(H2,23,26)(H,24,27)/t12?,13-,14+,17?,21?

InChI Key

UBAPBKDXKUTATP-XFVFRGDESA-N

Isomeric SMILES

CC(C)(C(=O)NC1[C@@H]2CC3C[C@H]1CC(C2)(C3)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F

Canonical SMILES

CC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)NS(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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